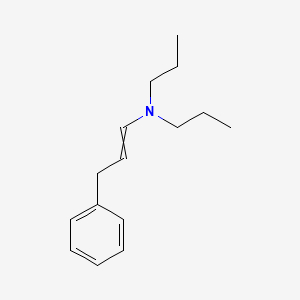![molecular formula C42H34N4 B14184049 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 849071-65-4](/img/structure/B14184049.png)
5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases under controlled temperature conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated biphenyl-pyrazole derivatives.
Scientific Research Applications
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl core and pyrazole rings contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with similar structural features.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: A related compound with different substituents on the pyrazole ring.
Uniqueness
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) stands out due to its biphenyl core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific interactions with molecular targets are crucial.
Properties
CAS No. |
849071-65-4 |
|---|---|
Molecular Formula |
C42H34N4 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[4-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]phenyl]-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C42H34N4/c1-5-13-33(14-6-1)39-29-41(45(43-39)37-17-9-3-10-18-37)35-25-21-31(22-26-35)32-23-27-36(28-24-32)42-30-40(34-15-7-2-8-16-34)44-46(42)38-19-11-4-12-20-38/h1-28,41-42H,29-30H2 |
InChI Key |
UQLPVYMSIVODLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CC(=NN6C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


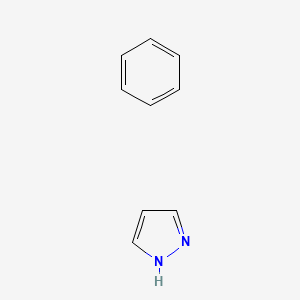


![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
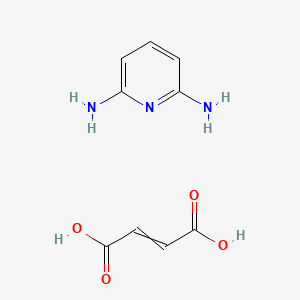

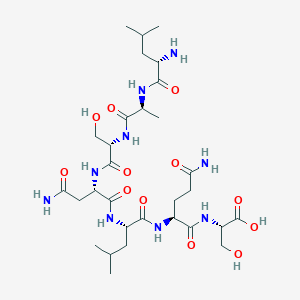
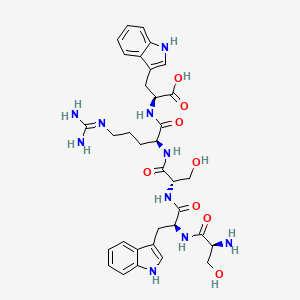

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
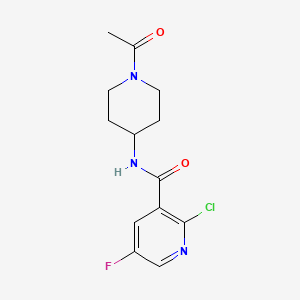
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
